molecular formula C19H14N2O3 B5838929 N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide

Cat. No.: B5838929
M. Wt: 318.3 g/mol
InChI Key: MNFCGRKHTAGJLG-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound includes an acenaphthene moiety, which is a polycyclic aromatic hydrocarbon, and a nitrobenzamide group, which is known for its potential biological activities.

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide typically involves the reaction of acenaphthene derivatives with nitrobenzoyl chloride under specific conditions. One common method involves the use of aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with DNA and proteins, causing cytotoxic effects. The acenaphthene moiety may also contribute to its biological activity by intercalating into DNA and disrupting cellular processes .

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide can be compared with other acenaphthene derivatives such as:

This compound stands out due to its nitrobenzamide group, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(15-5-1-2-7-17(15)21(23)24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCGRKHTAGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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